N-Acetyl-L-glutamic acid-d5

Description

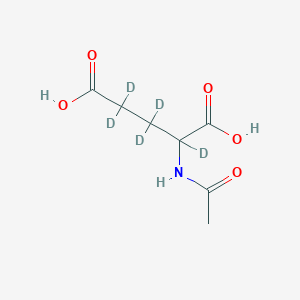

Structure

3D Structure

Properties

CAS No. |

14341-84-5 |

|---|---|

Molecular Formula |

C7H11NO5 |

Molecular Weight |

194.20 g/mol |

IUPAC Name |

2-acetamido-2,3,3,4,4-pentadeuteriopentanedioic acid |

InChI |

InChI=1S/C7H11NO5/c1-4(9)8-5(7(12)13)2-3-6(10)11/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13)/i2D2,3D2,5D |

InChI Key |

RFMMMVDNIPUKGG-WHVBSWTDSA-N |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])(C(=O)O)NC(=O)C |

Canonical SMILES |

CC(=O)NC(CCC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-Acetyl-L-glutamic acid-d5

For Researchers, Scientists, and Drug Development Professionals

N-Acetyl-L-glutamic acid-d5 (d5-NAG) is the deuterated form of N-Acetyl-L-glutamic acid (NAG), a crucial molecule in human metabolism. The replacement of five hydrogen atoms with their stable isotope, deuterium, makes d5-NAG an indispensable tool in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. Its chemical and physical properties are nearly identical to its endogenous counterpart, but its increased mass allows it to be distinguished and used as an internal standard for precise quantification.

Physicochemical Properties

The key to d5-NAG's utility is its mass difference from the endogenous, unlabeled NAG. This allows for its use in stable isotope dilution assays, a gold-standard quantitative technique.

| Property | N-Acetyl-L-glutamic acid (NAG) | This compound (d5-NAG) |

| Molecular Formula | C₇H₁₁NO₅ | C₇H₆D₅NO₅ |

| Average Molecular Weight | 189.17 g/mol | ~194.20 g/mol |

| Monoisotopic Mass | 189.06372245 Da | ~194.0950 Da |

| Appearance | White to off-white solid powder | White to off-white solid powder |

| Primary Application | Endogenous metabolite, cell culture component | Internal standard for quantitative analysis |

Role in the Urea (B33335) Cycle

To understand the importance of quantifying NAG, one must first understand its biological role. NAG is an essential allosteric activator of Carbamoyl Phosphate Synthetase I (CPS1). CPS1 is the enzyme that catalyzes the first and rate-limiting step of the urea cycle, a metabolic pathway primarily in the liver that converts toxic ammonia (B1221849) into urea for excretion.

A deficiency in NAG, caused by mutations in the N-acetylglutamate synthase (NAGS) gene, leads to a rare but severe autosomal recessive disorder known as NAGS deficiency. This condition results in the inability to properly detoxify ammonia, leading to hyperammonemia, which can cause severe neurological damage, coma, and death if untreated. Accurate measurement of NAG levels is therefore critical for the diagnosis and management of this disorder.

Caption: The Urea Cycle, highlighting N-Acetylglutamic acid's role as an activator.

Experimental Protocols

The quantification of NAG in biological matrices (e.g., plasma, serum, tissue lysates) is predominantly performed using LC-MS/MS. The use of a stable isotope-labeled internal standard like d5-NAG is crucial for correcting analytical variability during sample preparation and analysis.

A. Sample Preparation: Protein Precipitation

This protocol is a standard method for extracting small molecules like NAG from plasma or serum.

-

Sample Collection: Collect biological samples (e.g., plasma) and immediately place them on ice to minimize degradation. For long-term storage, samples should be kept at -80°C.

-

Internal Standard Spiking: To 100 µL of sample in a microcentrifuge tube, add a known concentration of this compound.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to the sample.

-

Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation.

-

Incubation: Incubate the samples at -20°C for at least 30 minutes to facilitate protein precipitation.

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the analyte and internal standard, to a new tube or HPLC vial for analysis.

B. LC-MS/MS Analysis

The following parameters provide a general guideline for the analysis of NAG. Optimization is typically required for specific instrumentation.

| Parameter | Typical Condition |

| LC Column | Reversed-phase C18 or HILIC |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 - 0.6 mL/min |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MS Detection | Multiple Reaction Monitoring (MRM) |

Table of Mass Spectrometry Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| N-Acetyl-L-glutamic acid (NAG) | 188.1 | 87.1 |

An In-depth Technical Guide to the Chemical Properties of N-Acetyl-L-glutamic acid-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of N-Acetyl-L-glutamic acid-d5. Intended for an audience of researchers, scientists, and professionals in drug development, this document details the compound's physicochemical characteristics, outlines experimental protocols for its synthesis and analysis, and contextualizes its biochemical significance. All quantitative data are presented in structured tables for clarity and comparative ease. Methodologies for key experiments are described in detail, and logical and experimental workflows are illustrated using Graphviz diagrams.

Core Chemical and Physical Properties

This compound is the deuterium-labeled form of N-Acetyl-L-glutamic acid, an important endogenous metabolite. The incorporation of five deuterium (B1214612) atoms makes it a valuable internal standard for quantitative mass spectrometry-based studies. Its chemical and physical properties are summarized below. The properties of the non-deuterated form are provided for comparison, as the physical properties are expected to be very similar.

| Property | This compound | N-Acetyl-L-glutamic acid |

| Molecular Formula | C₇H₆D₅NO₅ | C₇H₁₁NO₅ |

| Molecular Weight | 194.20 g/mol | 189.17 g/mol |

| Appearance | White to off-white solid powder | White crystalline powder |

| Melting Point | Not explicitly reported; expected to be similar to the non-deuterated form. | 199-201 °C[1] |

| Solubility | Soluble in DMSO. Expected to have similar solubility to the non-deuterated form in other solvents. | 52 mg/mL in water[1] |

| Storage Conditions | Store at -20°C for long-term stability. | 2-8°C |

| Isotopic Purity | Typically ≥98% | Not Applicable |

Biochemical Significance and Signaling Pathway

N-Acetyl-L-glutamic acid (NAG) is a critical allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase I (CPS1), the rate-limiting enzyme in the urea (B33335) cycle. The urea cycle is the primary metabolic pathway for the detoxification of ammonia (B1221849) in the liver. The synthesis of NAG from glutamate (B1630785) and acetyl-CoA is catalyzed by N-acetylglutamate synthase (NAGS). The activation of CPS1 by NAG is a key regulatory point in ureagenesis.[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process: first, the synthesis of the deuterated precursor, L-glutamic-2,3,3,4,4-d5 acid, followed by its acetylation.

Step 1: Synthesis of L-Glutamic-2,3,3,4,4-d5 Acid

This protocol is adapted from the literature for the synthesis of deuterated amino acids.[3][4]

-

Materials: Deuterium oxide (D₂O), L-glutamic acid, palladium on carbon (Pd/C) catalyst, deuterium gas (D₂).

-

Procedure:

-

Dissolve L-glutamic acid in D₂O and lyophilize. Repeat this process three times to exchange labile protons with deuterium.

-

Suspend the resulting deuterated L-glutamic acid in a suitable deuterated solvent (e.g., D₂O or deuterated acetic acid) in a high-pressure reaction vessel.

-

Add a catalytic amount of 10% Pd/C.

-

Pressurize the vessel with D₂ gas (e.g., 50 psi) and stir the reaction mixture at an elevated temperature (e.g., 100°C) for an extended period (e.g., 24-48 hours) to facilitate H-D exchange at the non-labile positions.

-

After the reaction, cool the vessel, release the pressure, and filter the mixture to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain crude L-glutamic-2,3,3,4,4-d5 acid.

-

Step 2: Acetylation of L-Glutamic-2,3,3,4,4-d5 Acid

This protocol is adapted from a patent for the synthesis of N-acetyl-L-glutamic acid.[5]

-

Materials: L-Glutamic-2,3,3,4,4-d5 acid, acetic anhydride (B1165640), sodium hydroxide (B78521), hydrochloric acid.

-

Procedure:

-

Dissolve L-Glutamic-2,3,3,4,4-d5 acid in an aqueous solution of sodium hydroxide at a controlled temperature (e.g., 40-50°C).

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the reaction mixture while stirring vigorously, maintaining a low temperature.

-

After the addition is complete, continue stirring for 1-2 hours.

-

Acidify the solution with hydrochloric acid to a pH of approximately 2-3 to precipitate the this compound.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Dry the product under vacuum.

-

Purification by Recrystallization

-

Materials: Crude this compound, deionized water.

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot deionized water.

-

If the solution is colored, add a small amount of activated charcoal and heat for a short period.

-

Filter the hot solution to remove the activated charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold deionized water.

-

Dry the crystals in a vacuum oven at a low temperature.

-

Quantification by LC-MS/MS using as an Internal Standard

This compound is primarily used as an internal standard for the accurate quantification of endogenous N-Acetyl-L-glutamic acid in biological matrices. A typical workflow for such an analysis is described below.

References

- 1. benchchem.com [benchchem.com]

- 2. N-Acetylglutamic acid - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Deuterated amino acids. 3. Synthesis of DL-Aspartic-2,3,3-d-3 acid, L-glutamic-2,3,3,4,4-d-5 acid, L-asparagine-2,3,3-d-3, and L-Glutamine-2,3,3,4,4-d-5 1,2a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN104193640A - A kind of preparation method of N-acetyl-L-glutamic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structure Elucidation of N-Acetyl-L-glutamic acid-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-L-glutamic acid (NAG) is a critical intermediate in the urea (B33335) cycle, acting as an allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase I (CPS1), the enzyme catalyzing the first committed step in ammonia (B1221849) detoxification. Its deuterated analogue, N-Acetyl-L-glutamic acid-d5 (d5-NAG), serves as an invaluable tool in metabolic research and clinical diagnostics, primarily as an internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift, facilitating its differentiation from the endogenous, non-deuterated compound. This guide provides a comprehensive overview of the structure elucidation of d5-NAG, detailing the analytical techniques and experimental protocols employed to confirm its molecular structure and isotopic purity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₇H₆D₅NO₅ |

| Molecular Weight | 194.20 g/mol |

| Appearance | White to off-white solid |

| Isotopic Purity | Typically ≥98% |

Synthesis of this compound

The synthesis of this compound typically starts from L-glutamic acid-2,3,3,4,4-d5. This deuterated precursor is then acetylated to yield the final product.

Experimental Protocol: Synthesis of L-Glutamic acid-d5

A common method for introducing deuterium into amino acids is through H/D exchange reactions catalyzed by a palladium catalyst.[1]

-

Reaction Setup: L-glutamic acid is dissolved in a deuterated solvent, typically deuterium oxide (D₂O), in the presence of a palladium catalyst (e.g., Pd/C or Pd(OAc)₂).

-

Deuterium Exchange: The reaction mixture is heated to facilitate the exchange of protons at the α and β positions with deuterium from the solvent.

-

Purification: The deuterated L-glutamic acid is then isolated and purified, often by recrystallization.

Experimental Protocol: Acetylation of L-Glutamic acid-d5

The acetylation of the deuterated L-glutamic acid can be achieved using acetic anhydride (B1165640).

-

Dissolution: L-Glutamic acid-d5 is dissolved in an aqueous alkaline solution (e.g., sodium hydroxide (B78521) in D₂O).

-

Acetylation: Acetic anhydride is added dropwise to the cooled solution while maintaining a basic pH.

-

Acidification: The reaction mixture is then acidified (e.g., with DCl in D₂O) to precipitate the this compound.

-

Isolation and Purification: The product is collected by filtration, washed with cold D₂O, and dried under vacuum.

Structure Elucidation Workflow

The confirmation of the structure of this compound involves a multi-step analytical workflow.

Mass Spectrometry

Mass spectrometry is a primary technique for confirming the molecular weight and assessing the isotopic purity of this compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

-

Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

-

Data Acquisition: Mass spectra are acquired in positive or negative ion mode. The high resolution allows for the accurate determination of the mass-to-charge ratio (m/z) of the molecular ion.

-

Data Analysis: The measured m/z is compared to the theoretical exact mass of the deuterated compound. The isotopic distribution is analyzed to determine the level of deuterium incorporation.[2][3]

| Ion | Theoretical m/z |

| [M+H]⁺ | 195.1117 |

| [M-H]⁻ | 193.0961 |

Note: Theoretical m/z values are for the monoisotopic mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and the positions of deuterium incorporation.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d6 (DMSO-d6).

-

Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Standard ¹H and ¹³C{¹H} pulse sequences are used.

-

Data Analysis: The ¹H NMR spectrum is expected to show a significant reduction or absence of signals corresponding to the protons at the 2, 3, and 4 positions of the glutamic acid backbone, confirming deuteration at these sites. The ¹³C NMR spectrum will show signals for all carbon atoms, with those bonded to deuterium exhibiting characteristic splitting patterns or altered relaxation times. The chemical shifts are compared to those of non-deuterated N-Acetyl-L-glutamic acid.

Reference NMR Data for N-Acetyl-L-glutamic acid (non-deuterated) in D₂O [4]

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃ (Acetyl) | ~2.0 | ~24.7 |

| β-CH₂ | ~2.0-2.2 | ~31.2 |

| γ-CH₂ | ~2.2-2.4 | ~36.9 |

| α-CH | ~4.1 | ~58.0 |

| C=O (Acetyl) | - | ~176.4 |

| C=O (α-carboxyl) | - | ~181.8 |

| C=O (γ-carboxyl) | - | ~185.0 |

Isotopic Purity Determination

The isotopic purity of this compound is a critical parameter, especially for its use as an internal standard. Mass spectrometry is the primary method for this determination.[2][3]

Experimental Protocol: Isotopic Purity by HRMS

-

Data Acquisition: High-resolution mass spectra are acquired as described previously.

-

Data Analysis: The relative intensities of the ion signals corresponding to the different isotopologues (d0 to d5) are measured. The isotopic purity is calculated as the percentage of the d5 isotopologue relative to the sum of all isotopologues.

Signaling Pathways and Logical Relationships

The primary biological role of N-Acetyl-L-glutamic acid is the activation of CPS1 in the urea cycle.

Conclusion

The structure elucidation of this compound is a systematic process that relies on a combination of modern analytical techniques. High-resolution mass spectrometry confirms the molecular weight and provides a quantitative measure of isotopic purity. NMR spectroscopy offers detailed structural information and confirms the specific sites of deuterium labeling. The detailed experimental protocols and data interpretation guidelines presented in this technical guide provide a robust framework for the comprehensive characterization of this important isotopically labeled compound, ensuring its suitability for demanding applications in research and diagnostics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-Acetyl-L-glutamic acid | C7H11NO5 | CID 70914 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Function of Deuterium-Labeled N-acetyl-L-glutamic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the function and applications of deuterium-labeled N-acetyl-L-glutamic acid. N-acetyl-L-glutamic acid (NAG) is a critical metabolite that plays a divergent role in prokaryotic and eukaryotic organisms. In vertebrates, it is an essential allosteric activator of the urea (B33335) cycle, the primary pathway for ammonia (B1221849) detoxification.[1][2][3] Deuterium-labeled NAG serves as an indispensable tool in the quantitative analysis of its endogenous counterpart and as a tracer for metabolic studies. This guide will delve into the core functions of NAG, the utility of its deuterated isotopologues, detailed experimental protocols for its use, and a summary of relevant quantitative data. Furthermore, key metabolic and regulatory pathways involving NAG are visualized to provide a clear and concise understanding of its biological significance.

Core Function of N-acetyl-L-glutamic Acid and the Role of Deuterium Labeling

N-acetyl-L-glutamic acid is a pivotal molecule in nitrogen metabolism. Its function differs significantly between various domains of life:

-

Prokaryotes and Lower Eukaryotes: In these organisms, NAG is a crucial intermediate in the biosynthesis of arginine.[2][3]

-

Vertebrates: In most vertebrates, the primary role of NAG has evolved from a biosynthetic intermediate to a critical allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase I (CPSI). CPSI is the first and rate-limiting enzyme of the urea cycle, which is essential for detoxifying ammonia.[1][2][4][5] The presence of NAG is obligatory for CPSI activity.[1][5]

The synthesis of NAG from glutamate (B1630785) and acetyl-CoA is catalyzed by N-acetylglutamate synthase (NAGS).[1][2] In mammals, NAGS is allosterically activated by arginine, creating a feed-forward mechanism where an influx of amino acids signals the need for ammonia detoxification.[2]

The Utility of Deuterium-Labeled N-acetyl-L-glutamic Acid

Deuterium-labeled N-acetyl-L-glutamic acid, such as N-Acetyl-L-glutamic acid-d4, is a stable, non-radioactive isotopologue of NAG. Its primary application in research and drug development is as an internal standard for quantitative analysis by mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7]

The key advantages of using a deuterium-labeled internal standard are:

-

Accuracy and Precision: It mimics the chemical and physical properties of the endogenous analyte (unlabeled NAG), allowing for correction of variability during sample preparation, chromatography, and ionization in the mass spectrometer.[6]

-

Matrix Effect Compensation: Biological samples are complex matrices that can interfere with the ionization of the analyte. A co-eluting stable isotope-labeled internal standard experiences the same matrix effects, enabling accurate quantification.[6]

Beyond its use as an internal standard, deuterium-labeled NAG can also be employed as a metabolic tracer to study the dynamics of NAG synthesis, degradation, and transport in vivo and in vitro.

Quantitative Data

The following tables summarize key quantitative data related to N-acetyl-L-glutamic acid from published studies.

Table 1: Pharmacokinetic Parameters of N-acetyl-L-glutamic Acid in Rats

| Parameter | Low Dose (75 mg/kg) | Medium Dose (150 mg/kg) | High Dose (300 mg/kg) |

| Blood Cmax | Significantly lower than other groups (P < 0.01) | No significant difference from Guhong injection group | Lower than Guhong injection group |

| Brain Dialysate Cmax | Notable differences observed between doses | Notable differences observed between doses | Notable differences observed between doses |

| Brain/Blood Distribution Coefficient (%) | 13.99 | 27.43 | 34.81 |

Data adapted from a study on acetylglutamine pharmacokinetics in rats, which uses N-acetyl-L-glutamic acid (NAG) as a synonym for acetylglutamine. The study provides Cmax values and distribution coefficients in blood and brain.[8]

Table 2: Enzyme Inhibition Data for N-acetyl-L-glutamic Acid

| Enzyme | Organism | Ki Value | Notes |

| N-acetylglutamate Synthase (NAGS) | Human (Liver) | 0.25 mM | NAG acts as an inhibitor of its own synthesis.[9] |

| Isocitrate Dehydrogenase 2 (IDH2) | Rat (Brain Mitochondria) | - | Inhibited at 1 mM concentration.[9] |

| Mitochondrial Complex IV (Cytochrome c oxidase) | Rat (Brain Mitochondria) | - | Inhibited at 1 mM concentration.[9] |

| Glutamate Dehydrogenase (GDH) | Rat (Brain Mitochondria) | - | Inhibited at 1 mM concentration.[9] |

Experimental Protocols

Quantitative Analysis of N-acetyl-L-glutamic Acid in Biological Samples using LC-MS/MS with a Deuterium-Labeled Internal Standard

This protocol provides a general framework for the quantification of NAG in biological matrices such as plasma, serum, or tissue homogenates.

Objective: To accurately measure the concentration of endogenous NAG.

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

Deuterium-labeled N-acetyl-L-glutamic acid (e.g., N-acetyl-L-glutamic acid-d4) as an internal standard (IS)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Protein precipitation agent (e.g., trichloroacetic acid or cold acetonitrile)

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

-

Reversed-phase C18 column

Procedure:

-

Sample Preparation: a. Thaw frozen biological samples on ice. b. To 100 µL of sample, add a known concentration of the deuterium-labeled NAG internal standard. c. Precipitate proteins by adding 400 µL of cold acetonitrile. d. Vortex for 1 minute and incubate at -20°C for 20 minutes to enhance protein precipitation. e. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. f. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. g. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

-

LC-MS/MS Analysis: a. Chromatography:

- Inject a portion of the reconstituted sample (e.g., 5-10 µL) onto the C18 column.

- Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

- The gradient should be optimized to achieve good separation of NAG from other matrix components. b. Mass Spectrometry:

- Operate the mass spectrometer in positive or negative ion mode, with electrospray ionization (ESI).

- Use Multiple Reaction Monitoring (MRM) to detect and quantify NAG and its deuterium-labeled internal standard.

- Optimize the MRM transitions (precursor ion -> product ion) for both unlabeled NAG and the deuterated internal standard. For example, a possible transition for NAG is m/z 189.1 -> 130.0.[8]

-

Data Analysis: a. Create a calibration curve using known concentrations of unlabeled NAG spiked into a similar biological matrix. b. For each sample and calibrator, calculate the peak area ratio of the analyte to the internal standard. c. Determine the concentration of NAG in the samples by interpolating their peak area ratios from the calibration curve.

N-acetylglutamate Synthase (NAGS) Enzyme Activity Assay using a Labeled Internal Standard

This protocol is adapted from an LC-MS based assay for NAGS and can be modified for a deuterium-labeled internal standard.[7]

Objective: To measure the activity of the NAGS enzyme in a biological sample (e.g., liver homogenate).

Materials:

-

Enzyme source (e.g., mitochondrial extract from liver tissue)

-

Assay buffer (e.g., 50 mM Tris buffer, pH 8.5)

-

Substrates: 10 mM L-glutamate and 2.5 mM acetyl-CoA

-

(Optional) Allosteric activator: 1 mM L-arginine

-

Deuterium-labeled N-acetyl-L-glutamic acid as an internal standard

-

Quenching solution (e.g., 30% trichloroacetic acid)

-

LC-MS/MS system as described in Protocol 3.1

Procedure:

-

Enzyme Reaction: a. Prepare the reaction mixture in a microcentrifuge tube containing the assay buffer, L-glutamate, acetyl-CoA, and L-arginine (if desired). b. Pre-incubate the mixture at 30°C for 5 minutes. c. Initiate the reaction by adding the enzyme source. d. Incubate at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range. e. Stop the reaction by adding the quenching solution containing a known amount of the deuterium-labeled NAG internal standard.[7]

-

Sample Processing: a. Centrifuge the quenched reaction mixture to pellet the precipitated protein. b. Transfer the supernatant for LC-MS/MS analysis.

-

LC-MS/MS Analysis and Data Interpretation: a. Analyze the sample using the LC-MS/MS method described in Protocol 3.1. b. Quantify the amount of NAG produced in the enzymatic reaction by comparing its peak area to that of the deuterium-labeled internal standard. c. Calculate the enzyme activity, typically expressed as nmol of product formed per minute per mg of protein.

Visualization of Key Pathways

The following diagrams, generated using the DOT language, illustrate the central metabolic and regulatory pathways involving N-acetyl-L-glutamic acid.

Figure 1: The Urea Cycle and the regulatory role of N-acetyl-L-glutamic acid.

Figure 2: Synthesis and regulation of N-acetyl-L-glutamic acid in vertebrates.

Figure 3: Experimental workflow for quantitative analysis of NAG.

Conclusion

Deuterium-labeled N-acetyl-L-glutamic acid is a powerful and essential tool for researchers, scientists, and drug development professionals engaged in the study of nitrogen metabolism and related disorders. Its primary function as an internal standard enables the accurate and precise quantification of endogenous NAG, which is critical for understanding the regulation of the urea cycle and diagnosing metabolic diseases. As a metabolic tracer, it offers the potential to elucidate the dynamics of NAG metabolism in various physiological and pathological states. The protocols and data presented in this guide provide a solid foundation for the effective application of deuterium-labeled NAG in a research setting. The continued use of stable isotope labeling techniques will undoubtedly lead to further insights into the complex role of N-acetyl-L-glutamic acid in biology and medicine.

References

- 1. N-Acetylglutamic acid - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. N-acetylglutamate and its changing role through evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. Urea cycle - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Mammalian N-acetylglutamate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

The Linchpin of Ureagenesis: A Technical Guide to the Biological Role of N-Acetylglutamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylglutamate (NAG) is a critical metabolite in the urea (B33335) cycle, acting as the indispensable allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase I (CPS1), the enzyme catalyzing the cycle's rate-limiting step.[1] The synthesis of NAG from glutamate (B1630785) and acetyl-CoA is carried out by N-acetylglutamate synthase (NAGS), which itself is subject to regulation by arginine.[2] This intricate regulatory network ensures the efficient and responsive detoxification of ammonia (B1221849). Deficiencies in NAG synthesis lead to hyperammonemia, highlighting its pivotal role in nitrogen metabolism.[3] This guide provides a comprehensive technical overview of the biological function of NAG, including its synthesis, its mechanism of action on CPS1, and its relevance in the context of urea cycle disorders (UCDs) and therapeutic interventions.

Introduction

The urea cycle is the primary metabolic pathway for the detoxification of ammonia, a neurotoxic byproduct of amino acid catabolism, converting it into the less toxic and readily excretable form of urea.[1] This process is predominantly carried out in the mitochondria and cytosol of hepatocytes. The first committed step of the urea cycle, the synthesis of carbamoyl phosphate from ammonia, bicarbonate, and ATP, is catalyzed by carbamoyl phosphate synthetase I (CPS1).[4] The activity of CPS1 is almost entirely dependent on the presence of its allosteric activator, N-acetylglutamate (NAG).[1] In the absence of NAG, CPS1 is virtually inactive, underscoring the critical role of this small molecule in maintaining nitrogen homeostasis.[1]

This technical guide delves into the multifaceted role of NAG in the urea cycle, providing detailed information on its biosynthesis, the kinetics of its interaction with CPS1, and the methodologies used to study its function. The content is tailored for researchers, scientists, and drug development professionals engaged in the study of nitrogen metabolism, urea cycle disorders, and the development of novel therapeutics.

The Synthesis and Regulation of N-Acetylglutamate

NAG is synthesized in the mitochondrial matrix from L-glutamate and acetyl-CoA by the enzyme N-acetylglutamate synthase (NAGS).[2]

N-Acetylglutamate Synthase (NAGS)

NAGS is a mitochondrial enzyme primarily expressed in the liver and small intestine.[5] Structurally, mammalian NAGS is a homodimer, with each subunit comprising a C-terminal acetyltransferase domain responsible for catalysis and an N-terminal kinase-like domain that binds the allosteric activator, arginine.[2][6]

Regulation of NAGS Activity by Arginine

In mammals, NAGS is allosterically activated by arginine.[2][7] This is in contrast to microorganisms and plants, where arginine acts as a feedback inhibitor of NAGS.[2][7] The activation of mammalian NAGS by arginine provides a feed-forward mechanism; an increase in amino acid catabolism leads to elevated arginine levels, which in turn stimulates NAG synthesis. This ensures that the capacity of the urea cycle, via the activation of CPS1, is matched to the load of nitrogen that needs to be detoxified.[8] The activation of NAGS by arginine can lead to a 2- to 6-fold increase in its activity.[7]

The Allosteric Activation of Carbamoyl Phosphate Synthetase I by N-Acetylglutamate

NAG functions as an obligate allosteric activator of CPS1, meaning its presence is essential for the enzyme's catalytic activity.[1][4]

Mechanism of Activation

The binding of NAG to a specific allosteric site on CPS1 induces a significant conformational change in the enzyme, transitioning it from an inactive to an active state.[1][9] This conformational change is crucial for the proper alignment of the active sites and the channeling of reaction intermediates.[9]

Signaling Pathway of CPS1 Activation

The activation of CPS1 by NAG is a key regulatory point in the urea cycle. The availability of NAG, controlled by the activity of NAGS and the concentration of its substrates and activator (arginine), directly dictates the rate of carbamoyl phosphate synthesis and, consequently, the overall flux through the urea cycle.

Figure 1: Signaling pathway of CPS1 activation by NAG.

Quantitative Data

The following tables summarize key quantitative data related to NAG's role in the urea cycle.

Table 1: N-Acetylglutamate Concentration in Liver

| Species | Tissue | Concentration (nmol/g wet weight) | Reference |

| Human | Liver | 6.8 - 59.7 (Mean: 25.0 ± 13.4) | [2] |

| Rat | Liver Mitochondria | ~0.7 - 1.0 (nmol/mg protein) | [10] |

Table 2: Kinetic Parameters of N-Acetylglutamate Synthase (NAGS)

| Substrate | Km | Organism | Reference |

| L-Glutamate | 3.0 mM | Rat | [11] |

| Acetyl-CoA | 0.7 mM | Rat | [11] |

Table 3: Kinetic Parameters of Carbamoyl Phosphate Synthetase I (CPS1) Activation

| Activator | Parameter | Value | Organism | Reference |

| N-Acetylglutamate (NAG) | Ka | ~10-100 µM (estimated) | Rat | |

| N-Carbamylglutamate (NCG) | Ka | ~25-fold higher than NAG | Mouse | [5] |

| N-Carbamylglutamate (NCG) | Vmax | ~30-60% lower than with NAG | Mouse | [5] |

Note: The Ka for NAG activation of CPS1 is not consistently reported as a single value and can vary depending on experimental conditions. The value provided is an estimate based on available literature.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

N-Acetylglutamate Synthase (NAGS) Activity Assay (LC-MS/MS Method)

This method offers high sensitivity and specificity for the quantification of NAGS activity.[7][12]

Workflow Diagram:

Figure 2: Workflow for NAGS activity assay.

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a 100 µL reaction mixture containing 50 mM Tris-HCl (pH 8.5), 10 mM L-glutamate, and 1 mM L-arginine (for stimulated activity).[12]

-

Enzyme Addition: Add the NAGS enzyme source (e.g., liver mitochondrial extract or purified enzyme) to the reaction mixture.

-

Reaction Initiation: Start the reaction by adding acetyl-CoA to a final concentration of 2.5 mM.[12]

-

Incubation: Incubate the reaction mixture at 30°C for 5 minutes.[12]

-

Reaction Quenching: Stop the reaction by adding an equal volume of 30% trichloroacetic acid (TCA) containing a known amount of a stable isotope-labeled internal standard, such as N-acetyl-[¹³C₅]glutamate (¹³C-NAG).[12]

-

Sample Preparation: Vortex the tube and centrifuge at high speed to pellet the precipitated protein.

-

LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Separate the analytes on a suitable column and quantify the produced NAG by comparing its peak area to that of the internal standard.

Carbamoyl Phosphate Synthetase I (CPS1) Activity Assay (Colorimetric Method)

This assay measures the NAG-dependent production of carbamoyl phosphate, which is subsequently converted to citrulline by ornithine transcarbamylase (OTC).[1]

Workflow Diagram:

Figure 3: Workflow for CPS1 activity assay.

Methodology:

-

Preparation of Liver Mitochondria: Isolate intact mitochondria from fresh liver tissue using differential centrifugation.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., HEPES), NH₄Cl, KHCO₃, MgCl₂, ornithine, excess ornithine transcarbamylase (as a coupling enzyme), and varying concentrations of NAG to determine activation kinetics.[1]

-

Pre-incubation: Add the isolated mitochondria to the reaction mixture and pre-incubate.

-

Reaction Initiation: Start the reaction by the addition of ATP.

-

Incubation: Incubate the reaction at 37°C for a defined period.

-

Reaction Termination: Stop the reaction (e.g., by adding a strong acid).

-

Product Quantification: Quantify the amount of citrulline formed using a colorimetric method, such as the Archibald method, or by HPLC. The rate of citrulline formation is proportional to the CPS1 activity.

Quantification of N-Acetylglutamate in Liver Tissue (HPLC Method)

This method allows for the quantification of endogenous NAG levels in tissue samples.[1]

Methodology:

-

Tissue Extraction: Homogenize frozen liver tissue in ice-cold 6% (w/v) perchloric acid. Centrifuge to pellet cellular debris. Neutralize the supernatant with a potassium carbonate solution and centrifuge to remove the potassium perchlorate (B79767) precipitate.[1]

-

Ion-Exchange Chromatography: Apply the neutralized extract to an anion-exchange column (e.g., Dowex 1-X8). Wash the column to remove interfering substances, then elute NAG with an appropriate buffer (e.g., 0.5 M acetic acid).[1]

-

Enzymatic Deacetylation: Lyophilize the eluate containing NAG and reconstitute it in a buffer containing aminoacylase (B1246476) to convert NAG to glutamate and acetate.[1]

-

HPLC Analysis of Glutamate: Derivatize the resulting glutamate with a fluorescent tag (e.g., o-phthaldialdehyde) and separate it by reverse-phase HPLC with fluorescence detection. Quantify the amount of glutamate by comparing it to a standard curve. The amount of glutamate is equivalent to the initial amount of NAG in the sample.[1]

N-Acetylglutamate in Urea Cycle Disorders and Therapeutics

N-Acetylglutamate Synthase (NAGS) Deficiency

Inherited deficiency of NAGS is a rare autosomal recessive disorder that leads to a functional deficiency of CPS1 due to the absence of its essential activator.[3] This results in severe hyperammonemia, which can be fatal if not treated promptly.[13]

Therapeutic Intervention with N-Carbamylglutamate (NCG)

N-carbamylglutamate (NCG), a stable synthetic analog of NAG, is the primary treatment for NAGS deficiency.[3] NCG is capable of activating CPS1, thereby restoring urea cycle function and reducing ammonia levels.[14] However, it is a suboptimal activator compared to NAG, requiring higher concentrations for half-maximal activation and resulting in a lower maximal velocity of the enzyme.[5]

Logical Relationship of NAGS Deficiency and NCG Treatment:

Figure 4: Logical relationship in NAGS deficiency and NCG therapy.

Conclusion

N-acetylglutamate stands as a pivotal regulator of the urea cycle, acting as the essential allosteric activator for the cycle's initial and rate-limiting enzyme, CPS1. Its synthesis by NAGS, which is in turn activated by arginine, creates a responsive system that couples the rate of ammonia detoxification to the metabolic state of the organism. The severe consequences of NAGS deficiency underscore the critical biological role of NAG. The development of NAG analogs like NCG has provided a life-saving therapeutic intervention for this and other related disorders. A thorough understanding of the biochemistry, regulation, and quantification of NAG is paramount for researchers and clinicians working to unravel the complexities of nitrogen metabolism and develop improved therapies for urea cycle disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. Human hepatic N-acetylglutamate content and N-acetylglutamate synthase activity. Determination by stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. zora.uzh.ch [zora.uzh.ch]

- 4. Carbamoyl phosphate synthetase I - Wikipedia [en.wikipedia.org]

- 5. Precision medicine in rare disease: Mechanisms of disparate effects of N-carbamyl-L-glutamate on mutant CPS1 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbamyl Phosphate Synthetase I Deficiency (CPS I Deficiency) — New England Consortium of Metabolic Programs [newenglandconsortium.org]

- 7. benchchem.com [benchchem.com]

- 8. Effect of arginine on oligomerization and stability of N-acetylglutamate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Transport of N-acetylglutamate in rat-liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. <i>N</i>‐Acetylglutamate Synthetase from Rat‐Liver Mitochondria | CiNii Research [cir.nii.ac.jp]

- 12. Mammalian N-acetylglutamate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. portlandpress.com [portlandpress.com]

- 14. Carbamoly-phosphate synthetase 1 (CPS1) deficiency: A tertiary center retrospective cohort study and literature review - PMC [pmc.ncbi.nlm.nih.gov]

N-Acetyl-L-glutamic acid-d5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Acetyl-L-glutamic acid-d5, a deuterated stable isotope-labeled compound crucial for the quantitative analysis of its endogenous counterpart, N-Acetyl-L-glutamic acid (NAG). This guide will cover its molecular properties, its central role in the diagnosis and monitoring of urea (B33335) cycle disorders, detailed experimental protocols for its use as an internal standard in mass spectrometry, and a visualization of its relevant biochemical pathway.

Core Molecular Data

This compound serves as an ideal internal standard for mass spectrometry-based quantification of N-Acetyl-L-glutamic acid due to its chemical identity and distinct mass.[1] The deuteration provides a mass shift that allows for its differentiation from the endogenous analyte without significantly altering its chemical behavior during sample preparation and analysis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C7H6D5NO5 | 194.20 |

| N-Acetyl-L-glutamic acid | C7H11NO5 | 189.17 |

Role in a Critical Metabolic Pathway: The Urea Cycle

N-Acetyl-L-glutamic acid is a critical allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase I (CPS1), the first and rate-limiting enzyme of the urea cycle.[2][3] The urea cycle is the primary metabolic pathway for the detoxification of ammonia (B1221849), a neurotoxic byproduct of amino acid catabolism. Inborn errors of metabolism affecting this cycle, such as N-acetylglutamate synthase (NAGS) deficiency, lead to the accumulation of ammonia in the blood (hyperammonemia), which can result in severe neurological damage or death.[4][5]

Accurate quantification of N-Acetyl-L-glutamic acid is therefore essential for the diagnosis and therapeutic monitoring of NAGS deficiency and other related urea cycle disorders.[6] The use of this compound as an internal standard in quantitative mass spectrometry assays enables the precise and accurate measurement of endogenous NAG levels in biological matrices.[1]

The following diagram illustrates the central role of N-Acetyl-L-glutamic acid in the urea cycle.

Caption: The Urea Cycle Pathway.

Experimental Protocol: Quantification of N-Acetyl-L-glutamic acid in Human Plasma using LC-MS/MS

This protocol outlines a method for the quantitative analysis of N-Acetyl-L-glutamic acid in human plasma using this compound as an internal standard.

1. Materials and Reagents

-

N-Acetyl-L-glutamic acid (analytical standard)

-

This compound (internal standard)

-

Human plasma (K2-EDTA)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

2. Standard and Internal Standard Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-Acetyl-L-glutamic acid and this compound in methanol to prepare individual 1 mg/mL stock solutions.

-

Working Standard Solutions: Serially dilute the N-Acetyl-L-glutamic acid primary stock solution with a 50:50 methanol:water mixture to prepare a series of working standard solutions for the calibration curve.

-

Internal Standard Working Solution (IS-WS): Dilute the this compound primary stock solution with a 50:50 methanol:water mixture to achieve a final concentration of 1 µg/mL.

3. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma, calibration standard, or quality control sample in a microcentrifuge tube, add 20 µL of the IS-WS (1 µg/mL).

-

Add 400 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC):

-

Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: A linear gradient from 2% to 95% Mobile Phase B over several minutes, followed by a re-equilibration step. The gradient should be optimized to ensure separation from other plasma components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI), negative ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

N-Acetyl-L-glutamic acid: Precursor ion (m/z) 188.1 -> Product ion (m/z) 84.1 (This is a representative transition and should be optimized).

-

This compound: Precursor ion (m/z) 193.1 -> Product ion (m/z) 89.1 (This is a representative transition and should be optimized).

-

-

Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity.

-

5. Data Analysis and Quantification

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Perform a linear regression analysis of the calibration curve.

-

Determine the concentration of N-Acetyl-L-glutamic acid in the plasma samples by interpolating their peak area ratios from the calibration curve.

The following diagram outlines the general workflow for this quantitative analysis.

Caption: Quantitative Analysis Workflow.

Conclusion

This compound is an indispensable tool for researchers and clinicians in the field of metabolic disorders. Its use as an internal standard in LC-MS/MS methods allows for the reliable quantification of N-Acetyl-L-glutamic acid, which is crucial for the accurate diagnosis, monitoring, and development of therapies for urea cycle disorders. The methodologies and information presented in this guide provide a solid foundation for the implementation of robust and accurate analytical assays in a research or clinical setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mammalian N-acetylglutamate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Urea Cycle Metabolism Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 4. N-Acetylglutamate Synthetase Deficiency: Background, Epidemiology, Etiology [emedicine.medscape.com]

- 5. medlink.com [medlink.com]

- 6. metabolon.com [metabolon.com]

Isotopic Labeling for Metabolic Pathway Tracing: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isotopic labeling for the elucidation of metabolic pathways, a cornerstone technique in modern biological and pharmaceutical research. By tracing the fate of isotopically enriched molecules, researchers can gain profound insights into the dynamic and intricate network of cellular metabolism. This understanding is critical for deciphering disease mechanisms, identifying novel drug targets, and evaluating the efficacy of therapeutic interventions.

Core Principles of Isotopic Labeling

Isotopic labeling involves the introduction of molecules into a biological system where one or more atoms have been replaced by a stable, non-radioactive isotope.[1] The most commonly utilized stable isotopes in metabolic research are carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H).[1] These labeled precursors, such as glucose or glutamine, are chemically identical to their naturally occurring counterparts and are processed by cellular enzymes in the same manner.[1] As these labeled molecules traverse metabolic pathways, the isotopic label is incorporated into a multitude of downstream metabolites.

The power of this technique lies in the ability to detect and quantify the incorporation of these heavy isotopes into various metabolite pools. The primary analytical platforms for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] MS, often coupled with Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), separates metabolites and measures their mass-to-charge ratio. The incorporation of stable isotopes results in a predictable mass shift, allowing for the differentiation and quantification of labeled and unlabeled species.[1] NMR, on the other hand, provides detailed information about the specific position of the isotopic label within a molecule, offering a deeper understanding of the underlying biochemical transformations.[2]

Data Presentation: Quantitative Insights into Cellular Metabolism

Quantitative data derived from isotopic labeling experiments provide a dynamic snapshot of cellular metabolism. The following tables summarize key quantitative parameters and showcase representative data from a ¹³C-glucose tracing experiment in a cancer cell line, comparing a control group to a group treated with a metabolic inhibitor.

| Parameter | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |

| Sensitivity | High (picomolar to femtomolar)[3] | Lower (micromolar to millimolar)[4] |

| Resolution | High mass resolution | High structural resolution |

| Sample Requirement | Small (micrograms to nanograms) | Larger (milligrams) |

| Throughput | High | Lower |

| Quantitative Accuracy | Requires internal standards | Inherently quantitative |

| Positional Information | Limited (can be obtained with MS/MS) | Excellent |

Table 1: Comparison of Analytical Platforms for Isotopic Labeling Analysis. This table provides a comparative overview of the key features of Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy for the analysis of isotopically labeled metabolites.

| Metabolite | Limit of Detection (LOD) - MS | Limit of Detection (LOD) - NMR |

| Glucose | ~10-100 nM | ~1-10 µM |

| Lactate | ~10-100 nM | ~1-10 µM |

| Glutamate | ~10-100 nM | ~1-10 µM |

| Citrate | ~50-500 nM | ~5-50 µM |

| ATP | ~100-1000 nM | ~10-100 µM |

Table 2: Typical Limits of Detection for Key Metabolites. This table presents typical limits of detection for selected metabolites using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Values can vary depending on the specific instrument and experimental conditions.

| Metabolite | Control - Fractional Enrichment (%) | Metabolic Inhibitor - Fractional Enrichment (%) | Fold Change |

| Glucose-6-phosphate | 98.5 ± 0.5 | 98.2 ± 0.6 | 0.99 |

| Fructose-1,6-bisphosphate | 97.9 ± 0.7 | 85.3 ± 1.2 | 0.87 |

| Dihydroxyacetone phosphate | 97.5 ± 0.8 | 83.1 ± 1.5 | 0.85 |

| 3-Phosphoglycerate | 96.8 ± 1.0 | 75.6 ± 2.1 | 0.78 |

| Lactate | 95.2 ± 1.5 | 60.1 ± 3.4 | 0.63 |

| Citrate | 85.3 ± 2.1 | 45.7 ± 2.8 | 0.54 |

| α-Ketoglutarate | 82.1 ± 2.5 | 40.2 ± 3.1 | 0.49 |

Table 3: Hypothetical ¹³C-Glucose Tracing Data in a Cancer Cell Line. This table presents example data from a stable isotope tracing experiment using [U-¹³C₆]-glucose in a cancer cell line. The fractional enrichment represents the percentage of the metabolite pool that is labeled with ¹³C. Data are presented as mean ± standard deviation.

Experimental Protocols

This section provides detailed methodologies for key experiments in isotopic labeling for metabolic pathway tracing.

Protocol for ¹³C-Glucose Labeling in Adherent Mammalian Cells

Objective: To achieve isotopic steady-state labeling of central carbon metabolism intermediates for metabolic flux analysis.

Materials:

-

Adherent mammalian cells (e.g., cancer cell line)

-

Complete growth medium (e.g., DMEM)

-

Glucose-free DMEM

-

Dialyzed fetal bovine serum (dFBS)

-

[U-¹³C₆]-glucose

-

Phosphate-buffered saline (PBS)

-

6-well cell culture plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment.

-

Media Preparation: Prepare the labeling medium by supplementing glucose-free DMEM with 10% dFBS and the desired concentration of [U-¹³C₆]-glucose (e.g., 10 mM).[5]

-

Cell Culture: Culture cells in the complete growth medium until they reach the desired confluency (typically 70-80%).

-

Media Exchange: Aspirate the complete growth medium, wash the cells once with pre-warmed PBS, and then add the pre-warmed ¹³C-labeling medium.

-

Labeling: Incubate the cells in the labeling medium for a predetermined time to achieve isotopic steady state. The time required can range from minutes for glycolysis to several hours for the TCA cycle.[5] Time-course experiments are recommended to determine the optimal labeling time for the specific cell line and pathways of interest.

Protocol for Metabolite Extraction for Mass Spectrometry

Objective: To quench metabolism rapidly and extract intracellular metabolites for LC-MS or GC-MS analysis.

Materials:

-

Labeled cells in 6-well plates

-

Ice-cold 80% methanol (B129727) (-80°C)

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge (refrigerated)

-

Nitrogen evaporator or vacuum concentrator

Procedure:

-

Quenching: Rapidly aspirate the labeling medium and add 1 mL of ice-cold 80% methanol to each well to quench all enzymatic activity.[5]

-

Cell Lysis and Collection: Place the plate on dry ice and use a cell scraper to scrape the cells into the methanol.[5] Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Pellet Debris: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.[5]

-

Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.

-

Drying: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Storage: Store the dried metabolite extract at -80°C until analysis.

Protocol for NMR Sample Preparation

Objective: To prepare extracted metabolites for analysis by NMR spectroscopy.

Materials:

-

Dried metabolite extract

-

Deuterated solvent (e.g., D₂O) with an internal standard (e.g., DSS or TSP)

-

NMR tubes (e.g., 5 mm)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Reconstitution: Reconstitute the dried metabolite extract in a precise volume of the deuterated solvent containing the internal standard (e.g., 600 µL).

-

Vortexing: Vortex the sample thoroughly to ensure complete dissolution of the metabolites.

-

Centrifugation: Centrifuge the sample to pellet any insoluble material.

-

Transfer to NMR Tube: Carefully transfer the supernatant to an NMR tube, ensuring no solid particles are transferred.

-

Analysis: The sample is now ready for analysis on an NMR spectrometer.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in isotopic labeling for metabolic pathway tracing.

Applications in Drug Development

Isotopic labeling is an indispensable tool in drug discovery and development.[6] It provides critical insights into a drug's mechanism of action, its effects on cellular metabolism, and its absorption, distribution, metabolism, and excretion (ADME) properties.[7][8]

-

Mechanism of Action Studies: By tracing metabolic pathways in the presence and absence of a drug, researchers can identify the specific enzymes or pathways that are targeted by the compound.[5]

-

Pharmacodynamic Analysis: Isotopic tracers can be used to monitor the metabolic response to a drug over time, providing valuable pharmacodynamic information.[6]

-

ADME Studies: Labeled drug candidates are used to track their fate in vivo, providing crucial data on how they are absorbed, distributed throughout the body, metabolized into other compounds, and ultimately excreted.[8]

-

Toxicity Assessment: Understanding how a drug alters metabolic pathways can help in predicting and mitigating potential toxic side effects.[7]

Conclusion

Isotopic labeling for metabolic pathway tracing is a powerful and versatile methodology that provides a dynamic and quantitative view of cellular metabolism. The combination of stable isotope tracers with advanced analytical techniques like mass spectrometry and NMR spectroscopy offers unparalleled insights into the complexities of metabolic networks. For researchers, scientists, and drug development professionals, a thorough understanding and application of these techniques are essential for advancing our knowledge of biology and for the development of new and effective therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 7. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

N-acetylglutamate Synthase (NAGS): A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylglutamate synthase (NAGS) is a critical mitochondrial enzyme that plays a central role in nitrogen metabolism. It catalyzes the formation of N-acetylglutamate (NAG) from glutamate (B1630785) and acetyl-CoA. In prokaryotes and plants, NAG is the first committed intermediate in the biosynthesis of arginine. In ureotelic vertebrates, including humans, NAG serves as an essential allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase I (CPSI), the first and rate-limiting enzyme of the urea (B33335) cycle.[1][2][3][4] Consequently, NAGS is a key regulator of ureagenesis, and its dysfunction can lead to life-threatening hyperammonemia.[2][3] This technical guide provides an in-depth exploration of the NAGS mechanism of action, its regulation, and the experimental methodologies used to study this vital enzyme.

Core Mechanism of Action

The fundamental reaction catalyzed by NAGS is the transfer of an acetyl group from acetyl-CoA to the α-amino group of L-glutamate, yielding N-acetyl-L-glutamate and coenzyme A (CoA).[2][3]

acetyl-CoA + L-glutamate → CoA + N-acetyl-L-glutamate [2][3]

Studies, particularly with NAGS from Neisseria gonorrhoeae, suggest that the catalytic mechanism proceeds via a one-step, direct-attack model.[3] In this mechanism, the α-amino nitrogen of glutamate directly attacks the carbonyl carbon of the thioester group of acetyl-CoA. This is in contrast to a two-step "ping-pong" mechanism that would involve an acetyl-enzyme intermediate. The absence of a conserved cysteine residue in the active site capable of forming such an intermediate supports the direct-attack hypothesis.

Structural Basis of Catalysis

The crystal structure of NAGS reveals a modular architecture crucial for its function. The enzyme is typically a homooligomer, with the monomeric unit comprised of two principal domains:

-

N-terminal Amino Acid Kinase (AAK) Domain: This domain is responsible for binding the allosteric regulator, arginine.[5][6][7]

-

C-terminal N-Acetyltransferase (NAT) Domain: This domain houses the catalytic active site where the substrates, glutamate and acetyl-CoA, bind and the acetylation reaction occurs.[5][6][7]

These two domains are connected by a flexible linker region that is critical for the transduction of the allosteric signal from the AAK domain to the NAT domain.[8][9]

Allosteric Regulation by Arginine

A fascinating aspect of NAGS is its differential regulation by arginine across different life forms, a phenomenon that reflects its distinct physiological roles.

-

Inhibition in Prokaryotes and Plants: In organisms where NAGS participates in arginine biosynthesis, it is subject to feedback inhibition by the end-product, arginine.[2][3][6] This is a classic example of allosteric regulation where the accumulation of arginine signals a sufficient supply, thereby downregulating its own production at the initial step.

-

Activation in Mammals: In vertebrates, where NAGS is a key regulator of the urea cycle for ammonia (B1221849) detoxification, arginine acts as an allosteric activator.[2][3][6] Elevated arginine levels, indicative of a high protein diet or protein catabolism, signal the need for increased ammonia disposal. The activation of NAGS by arginine leads to a greater production of NAG, which in turn activates CPSI to enhance the flux through the urea cycle.[10]

The Structural Basis of Allosteric Control

The binding of arginine to the AAK domain induces a significant conformational change in the NAGS enzyme, transitioning it between a low-activity T (tense) state and a high-activity R (relaxed) state. In prokaryotic NAGS, arginine binding stabilizes the T-state, leading to inhibition.[6] This conformational change involves a rotation of the NAT domain relative to the AAK domain, which can lead to a disordering of loops within the active site, thereby reducing catalytic efficiency.[1][6] Conversely, in mammalian NAGS, arginine binding is thought to stabilize the R-state, promoting a catalytically more competent conformation. The precise structural details of the activated mammalian NAGS are still an area of active investigation.

Quantitative Data on NAGS Kinetics

The kinetic parameters of NAGS vary between species, reflecting their different regulatory mechanisms. The following tables summarize key quantitative data for NAGS from various sources.

| Enzyme Source | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Notes | Reference(s) |

| Neisseria gonorrhoeae | L-Glutamate | 4.5 ± 0.4 | - | - | [1] | |

| Neisseria gonorrhoeae | Acetyl-CoA | 0.23 ± 0.02 | - | - | [1] | |

| Human (liver) | L-Glutamate | 8.1 | - | - | [11] | |

| Human (liver) | Acetyl-CoA | 4.4 | - | - | [11] | |

| Rat (liver) | L-Glutamate | 1 | - | - | [11] | |

| Rat (liver) | Acetyl-CoA | 0.7 | - | - | [11] |

| Enzyme Source | Allosteric Effector | Constant | Value (mM) | Notes | Reference(s) |

| Neisseria gonorrhoeae | L-Arginine | Ki (half-inhibition) | 0.19 ± 0.01 | Exhibits cooperative inhibition with a Hill constant of 1.7. | [1] |

| Mammalian (in vitro) | L-Arginine | Ka (activation) | 0.03 - 0.05 | [12] | |

| Mammalian (isolated mitochondria) | L-Arginine | Ka (half-maximal synthesis) | ~0.05 | [10] |

Experimental Protocols for NAGS Activity Assays

Two primary methods are widely used to measure NAGS activity: a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay and a traditional radiometric assay.

Method 1: Stable Isotope Dilution LC-MS/MS Assay

This method is considered the gold standard for its high sensitivity and specificity in quantifying the formation of NAG.

1. Reagents and Buffer Composition:

-

Reaction Buffer: 50 mM Tris-HCl, pH 8.5

-

Substrates: 10 mM L-glutamate, 2.5 mM acetyl-CoA

-

Activator (for mammalian NAGS): 1 mM L-arginine

-

Quenching Solution: 30% (w/v) Trichloroacetic Acid (TCA)

-

Internal Standard: N-acetyl-[¹³C₅]glutamate (¹³C-NAG)

2. Experimental Workflow:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, L-glutamate, and L-arginine (if applicable).

-

Enzyme Addition: Add the NAGS-containing sample (e.g., purified enzyme, mitochondrial extract, or tissue homogenate) to the reaction mixture and pre-incubate at 30°C for 5 minutes.

-

Initiation: Start the reaction by adding acetyl-CoA.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 15 minutes), ensuring the reaction remains in the linear range.

-

Termination: Stop the reaction by adding the quenching solution containing a known amount of the ¹³C-NAG internal standard.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed to pellet the precipitated protein.

-

Sample Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

3. LC-MS/MS Parameters (Representative):

-

Column: C18 Reverse-Phase Column

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid

-

Mobile Phase B: 90:10 Acetonitrile:Water with 0.1% TFA or 0.1% Formic Acid

-

Flow Rate: 0.4 - 0.6 mL/min

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Detection: Multiple Reaction Monitoring (MRM) for the specific mass transitions of NAG and ¹³C-NAG.

4. Data Analysis:

Calculate the amount of NAG produced by determining the peak area ratio of the analyte (NAG) to the internal standard (¹³C-NAG) and comparing it to a standard curve. Express NAGS activity as nmol of NAG produced per minute per mg of protein (specific activity).

Method 2: Radiometric Assay

This classic method relies on the incorporation of a radiolabeled substrate into the product.

1. Reagents:

-

Reaction Buffer: As described for the LC-MS/MS assay.

-

Radiolabeled Substrate: L-[¹⁴C(U)]-glutamate of a known specific activity.

-

Unlabeled Substrates: L-glutamate and acetyl-CoA.

-

Stopping Solution: e.g., 1 M HCl or by heat inactivation.

2. Experimental Workflow:

-

Reaction Setup: Prepare a reaction mixture containing the reaction buffer, a known amount of L-[¹⁴C(U)]-glutamate, unlabeled L-glutamate, and acetyl-CoA.

-

Initiation: Start the reaction by adding the NAGS enzyme source.

-

Incubation: Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

Termination: Stop the reaction.

-

Product Separation: Separate the radiolabeled product, [¹⁴C]-N-acetylglutamate, from the unreacted [¹⁴C]-L-glutamate using techniques such as ion-exchange chromatography or thin-layer chromatography (TLC).

-

Quantification: Measure the radioactivity of the product fraction using a scintillation counter.

3. Data Analysis:

Calculate the moles of product formed based on the specific activity of the L-[¹⁴C(U)]-glutamate. The specific activity of the enzyme is then calculated as follows:

Specific Activity (units/mg) = (dpm of product / specific activity of substrate in dpm/nmol) / (incubation time in min × mg of protein in the assay)

Where one unit of enzyme activity is defined as the amount of enzyme that produces 1 µmol of product per minute under the specified conditions.

Visualizing NAGS Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of the NAGS mechanism of action and experimental procedures.

References

- 1. Mechanism of Allosteric Inhibition of N-Acetyl-L-glutamate Synthase by L-Arginine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. N-Acetylglutamate synthase - Wikipedia [en.wikipedia.org]

- 4. emedicine.medscape.com [emedicine.medscape.com]

- 5. N-acetylglutamate synthase: structure, function and defects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of allosteric inhibition of N-acetyl-L-glutamate synthase by L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-acetylglutamate synthase: structure, function and defects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of arginine regulation of acetylglutamate synthase, the first enzyme of arginine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. Stimulatory effect of arginine on acetylglutamate synthesis in isolated mitochondria of mouse and rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The N-Acetylglutamate Synthase Family: Structures, Function and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Isotopic Edge: A Technical Guide to the Physical and Chemical Properties of Deuterated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The substitution of hydrogen with its heavy isotope, deuterium (B1214612) (²H), in amino acids creates a class of molecules with unique physicochemical properties that are invaluable across a spectrum of scientific disciplines. From elucidating metabolic pathways to enhancing the therapeutic efficacy of pharmaceuticals, deuterated amino acids offer a powerful toolset for researchers. This technical guide provides an in-depth exploration of the core physical and chemical properties of deuterated amino acids, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts and workflows. The subtle change in mass upon deuteration leads to significant effects on molecular behavior, most notably the kinetic isotope effect (KIE), which underpins many of their applications.[1]

Core Physicochemical Properties

The foundational difference between a standard amino acid and its deuterated counterpart is the increased mass of deuterium (2.014 amu) compared to protium (B1232500) (1.008 amu). This seemingly small change has cascading effects on the molecule's properties.

Molecular Weight

The most direct consequence of deuteration is an increase in molecular weight. This property is fundamental to the use of deuterated amino acids as internal standards in quantitative mass spectrometry-based proteomics and metabolomics.[2][3] The predictable mass shift allows for precise differentiation and quantification of labeled versus unlabeled species.

Table 1: Molecular Weight of Standard vs. Perdeuterated Amino Acids

| Amino Acid | Standard Molecular Weight ( g/mol ) | Perdeuterated Molecular Weight ( g/mol )¹ | Mass Increase ( g/mol ) |

| Glycine (Gly) | 75.07 | 80.09 | 5.02 |

| Alanine (Ala) | 89.10 | 96.14 | 7.04 |

| Valine (Val) | 117.15 | 128.22 | 11.07 |

| Leucine (Leu) | 131.18 | 144.27 | 13.09 |

| Isoleucine (Ile) | 131.18 | 144.27 | 13.09 |

| Proline (Pro) | 115.13 | 122.18 | 7.05 |

| Phenylalanine (Phe) | 165.19 | 173.24 | 8.05 |

| Tryptophan (Trp) | 204.23 | 212.28 | 8.05 |

| Tyrosine (Tyr) | 181.19 | 189.24 | 8.05 |

| Serine (Ser) | 105.09 | 110.12 | 5.03 |

| Threonine (Thr) | 119.12 | 126.17 | 7.05 |

| Cysteine (Cys) | 121.16 | 126.19 | 5.03 |

| Methionine (Met) | 149.21 | 158.27 | 9.06 |

| Asparagine (Asn) | 132.12 | 137.15 | 5.03 |

| Glutamine (Gln) | 146.15 | 152.19 | 6.04 |

| Aspartic Acid (Asp) | 133.11 | 137.14 | 4.03 |

| Glutamic Acid (Glu) | 147.13 | 152.17 | 5.04 |

| Histidine (His) | 155.16 | 160.19 | 5.03 |

| Lysine (Lys) | 146.19 | 156.26 | 10.07 |

| Arginine (Arg) | 174.20 | 185.28 | 11.08 |

¹Note: Perdeuterated molecular weights are calculated assuming substitution of all non-exchangeable C-H bonds with C-D bonds. The exact molecular weight will vary depending on the specific deuteration pattern.

Bond Strength and the Kinetic Isotope Effect (KIE)

The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond.[4] This is due to the greater mass of deuterium, which results in a lower zero-point energy for the C-D bond compared to the C-H bond.[4] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step. This phenomenon is known as the primary kinetic isotope effect (KIE).

The KIE is a cornerstone of the application of deuterated compounds in drug development, as it can be strategically employed to slow down drug metabolism.[] By replacing hydrogen atoms at sites of metabolic attack (e.g., by Cytochrome P450 enzymes) with deuterium, the rate of metabolic degradation can be reduced, leading to improved pharmacokinetic profiles such as longer half-life and increased drug exposure.[2]

Table 2: Representative Primary Kinetic Isotope Effects (kH/kD) for Enzyme-Catalyzed Reactions Involving Amino Acids

| Enzyme | Substrate | kH/kD | Reference |

| D-Amino Acid Oxidase | D-Alanine | 5.1 - 5.7 | [6][7] |

| D-Amino Acid Oxidase | D-Serine | 4.5 - 4.75 | [6][7] |

| D-Amino Acid Oxidase | Glycine | 3.1 - 3.6 | [6][7] |

Secondary KIEs can also be observed where the isotopic substitution is not at the bond being broken but is at a nearby position.[8] These effects are typically smaller than primary KIEs.[4]

Acidity (pKa)

The substitution of hydrogen with deuterium can have a small but measurable effect on the acid dissociation constant (pKa) of ionizable groups in amino acids. Generally, the O-D bond is slightly less acidic (higher pKa) than the O-H bond, and the N-D bond is slightly less acidic than the N-H bond. This is due to the lower zero-point energy of the bond involving the heavier isotope. For the carboxyl and amino groups of amino acids, these differences are typically on the order of 0.2 to 0.5 pKa units. While subtle, these changes can influence the charge state of the amino acid at a given pH and may impact protein structure and function when deuterated amino acids are incorporated.

Table 3: pKa Values for Standard Amino Acids

| Amino Acid | pKa1 (α-carboxyl) | pKa2 (α-amino) | pKaR (side chain) | pI |

| Alanine | 2.34 | 9.69 | - | 6.00 |

| Arginine | 2.17 | 9.04 | 12.48 | 10.76 |

| Asparagine | 2.02 | 8.80 | - | 5.41 |

| Aspartic Acid | 1.88 | 9.60 | 3.65 | 2.77 |

| Cysteine | 1.96 | 10.28 | 8.18 | 5.07 |

| Glutamic Acid | 2.19 | 9.67 | 4.25 | 3.22 |

| Glutamine | 2.17 | 9.13 | - | 5.65 |

| Glycine | 2.34 | 9.60 | - | 5.97 |

| Histidine | 1.82 | 9.17 | 6.00 | 7.59 |

| Isoleucine | 2.36 | 9.60 | - | 6.02 |

| Leucine | 2.36 | 9.60 | - | 5.98 |

| Lysine | 2.18 | 8.95 | 10.53 | 9.74 |

| Methionine | 2.28 | 9.21 | - | 5.74 |

| Phenylalanine | 1.83 | 9.13 | - | 5.48 |

| Proline | 1.99 | 10.60 | - | 6.30 |

| Serine | 2.21 | 9.15 | - | 5.68 |

| Threonine | 2.09 | 9.10 | - | 5.60 |

| Tryptophan | 2.83 | 9.39 | - | 5.89 |

| Tyrosine | 2.20 | 9.11 | 10.07 | 5.66 |

| Valine | 2.32 | 9.62 | - | 5.96 |

Data sourced from various standard biochemistry resources.[9][10]

Spectroscopic Properties

Deuteration significantly alters the spectroscopic properties of amino acids, which is leveraged in several analytical techniques.

-